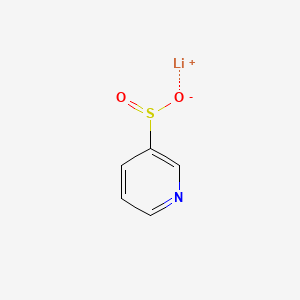

Lithium(1+) ion pyridine-3-sulfinate

Description

Lithium(1+) ion pyridine-3-sulfinate is a lithium salt derived from pyridine-3-sulfinic acid. These compounds typically serve as intermediates in organic synthesis, electrolytes in lithium-ion batteries, or precursors for sulfonamide derivatives .

Properties

Molecular Formula |

C5H4LiNO2S |

|---|---|

Molecular Weight |

149.1 g/mol |

IUPAC Name |

lithium;pyridine-3-sulfinate |

InChI |

InChI=1S/C5H5NO2S.Li/c7-9(8)5-2-1-3-6-4-5;/h1-4H,(H,7,8);/q;+1/p-1 |

InChI Key |

DBNMCEPKXWLFIL-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].C1=CC(=CN=C1)S(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Direct Metalation and Sulfur Dioxide Trapping Method

This method involves lithiation of a bromopyridine derivative followed by reaction with a sulfur dioxide equivalent to form the lithium pyridine sulfinate salt.

- Starting material: 5-bromo-2-methoxypyridine

- Reagents: Butyllithium (ca. 1.6 M in hexane), sulfur dioxide 1-methylpyrrolidine adduct (TIMSO), tetrahydrofuran (THF) solvent

- Conditions:

- Lithiation at -78 °C for 40 minutes

- Addition of TIMSO at room temperature for 30 minutes

- Isolation by filtration and washing with acetone and diethyl ether

- Yield: 94% of lithium 6-methoxypyridine-3-sulfinate as a white solid

- Monitoring: NMR spectroscopy for reaction progress and product verification

This method is advantageous due to mild conditions and high yield and is well-documented in recent synthetic literature.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Lithiation | Butyllithium, -78 °C, 40 min | Formation of lithiated pyridine intermediate |

| Sulfur dioxide trapping | TIMSO, room temperature, 30 min | Formation of lithium pyridine-3-sulfinate salt |

| Isolation | Filtration, washing with acetone/ether | Pure lithium sulfinate solid |

Halogen-Metal Exchange and Nucleophilic Substitution on Sulfonate Esters

This classical method involves preparing organolithium reagents by halogen-metal exchange, then reacting with sulfonate esters to form sulfinate salts or related sulfone derivatives.

- Organolithium reagents (e.g., 3-thienyllithium, allyllithium) are generated by halogen-metal exchange using n-butyllithium in ether solvents at low temperatures.

- The sulfonate ester is added to the organolithium solution, stirred until room temperature.

- The reaction mixture is worked up by aqueous extraction and organic solvent purification.

- Sulfinate or sulfone products are isolated by recrystallization or chromatography.

Though this method is more common for sulfone synthesis, it can be adapted for sulfinate preparation with moderate yields (typically 50-70%).

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Organolithium formation | n-Butyllithium, low temperature (-78 °C to 0 °C) | Reactive organolithium intermediate |

| Reaction with sulfonate ester | Ether solvent, room temperature, several hours | Sulfinate or sulfone formation |

| Workup | Water extraction, benzene extraction, recrystallization | Purified sulfinate/sulfone product |

Industrial-Scale Preparation via Oxidation and Hydrogenation Routes

A patented industrial process involves:

- Oxidation of 3-chloropyridine to 3-chloropyridine N-oxide.

- Sulfonation using alkali metal sulfite in aqueous medium at elevated temperatures (50-170 °C).

- Conversion of pyridine-3-sulfonic acid N-oxide to pyridine-3-sulfonic acid by acidification and removal of SO2.

- Hydrogenation over Raney nickel catalyst at 80-120 °C and 5 bar H2 pressure for 4-20 hours to reduce sulfonic acid to sulfinate.

- Purification by precipitation, filtration, and recrystallization.

This method yields 75-80% pure pyridine-3-sulfonic acid, which can be converted to the lithium sulfinate salt by neutralization.

Comparative Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Scale | Notes |

|---|---|---|---|---|---|

| Direct lithiation + TIMSO trapping | 5-bromo-2-methoxypyridine | Butyllithium (-78 °C), TIMSO, THF | 94 | Laboratory | Mild, high yield, straightforward |

| Halogen-metal exchange + sulfonate ester | Organolithium reagents + sulfonate esters | n-Butyllithium, ether, RT | 50-70 | Laboratory | Moderate yield, more steps |

| Pd-catalyzed coupling (application) | Pre-formed lithium sulfinate | Pd(OAc)2, PCy3, K2CO3, 140-150 °C | 92-99 | Laboratory | Confirms sulfinate stability |

| Industrial oxidation + hydrogenation | 3-chloropyridine | Alkali sulfite, Raney Ni, H2, 80-120 °C | 75-80 | Industrial | Large scale, multi-step, high purity |

Analytical and Characterization Data

NMR Spectroscopy:

Lithium 6-methoxypyridine-3-sulfinate shows characteristic proton signals consistent with substituted pyridine ring and sulfinate group, e.g., δ 8.09 (d, J=1.9 Hz), 7.77 (dd, J=6.2, 2.2 Hz), 6.80 (d, J=8.1 Hz), and 3.77 (s, 3H) in D2O solvent.Purity: Industrial methods achieve ~90% purity with low SO2 ash content (~0.1%) after recrystallization.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion pyridine-3-sulfinate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine-3-sulfonate.

Reduction: It can be reduced to form pyridine-3-sulfinic acid.

Substitution: The lithium ion can be substituted with other cations, such as sodium or potassium.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and other metal salts for substitution reactions. The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure .

Major Products Formed

The major products formed from these reactions include pyridine-3-sulfonate, pyridine-3-sulfinic acid, and various metal sulfinates, depending on the specific reaction and reagents used .

Scientific Research Applications

Lithium(1+) ion pyridine-3-sulfinate has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

Industry: It is used in the production of specialty chemicals and materials, including catalysts and intermediates for pharmaceuticals

Mechanism of Action

The mechanism of action of lithium(1+) ion pyridine-3-sulfinate involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes and proteins, affecting their activity and function. The lithium ion can also influence cellular signaling pathways, such as those involving inositol monophosphatase and glycogen synthase kinase-3, which are known targets of lithium in the treatment of bipolar disorder .

Comparison with Similar Compounds

Structural and Electronic Effects

- Substituent Position : Methoxy (-OCH₃) and methyl (-CH₃) groups at positions 2, 4, 5, or 6 influence electronic distribution. For example, 2-methoxy groups may enhance solubility in polar solvents due to hydrogen bonding , while 4-tert-butyl groups (bulky substituents) likely increase lipophilicity, favoring organic-phase reactivity .

- Fluorine Substitution : The 2-fluoro-5-methyl derivative (CAS 2228434-15-7) has a lower molecular weight (183.13 vs. ~195.16 for others) due to fluorine’s electronegativity and smaller atomic size. This substitution may alter acidity or reactivity in sulfinate-mediated reactions .

Q & A

Q. What are the optimal synthetic routes for preparing lithium(1+) ion pyridine-3-sulfinate, and how can purity be validated?

The synthesis typically involves reacting pyridine-3-sulfinic acid with lithium hydroxide in aqueous media at ~25°C . Alternative methods using butyllithium in tetrahydrofuran (THF) require strict temperature control to avoid intermediate decomposition . Purity validation employs:

Q. How does the solubility of this compound vary across solvents, and what factors influence stability?

The compound exhibits high solubility in polar aprotic solvents (e.g., DMSO, DMF) due to lithium ion coordination and sulfinate group polarity. Stability is pH-dependent:

Q. What spectroscopic techniques are most effective for structural elucidation of pyridine-sulfinate derivatives?

- X-ray crystallography : Resolves lithium coordination geometry and sulfinate group orientation (e.g., monodentate vs. bidentate binding) .

- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M–Li]⁻ fragment for sulfinate anions) .

Advanced Research Questions

Q. How do substituents on the pyridine ring (e.g., fluoro, methoxy) alter the reactivity of lithium sulfinate salts in cross-coupling reactions?

Electron-withdrawing groups (e.g., fluorine at the 3-position) enhance sulfinate nucleophilicity, facilitating Suzuki-Miyaura couplings. Computational studies (DFT) show reduced activation barriers for electron-deficient pyridine rings . Experimental validation includes kinetic monitoring via HPLC to track reaction progress .

Q. What computational methods are used to predict the stability of lithium sulfinate complexes in solution?

Q. How can contradictory data between experimental and computational studies on sulfinate reactivity be resolved?

Q. What role does this compound play in catalytic asymmetric synthesis?

The sulfinate group acts as a chiral auxiliary in enantioselective C–S bond formations. Circular Dichroism (CD) and X-ray crystallography confirm stereochemical outcomes. Recent studies highlight its use in synthesizing β-sulfinyl esters with >90% enantiomeric excess .

Q. How can synthetic yields be improved when scaling up lithium sulfinate production?

- Design of Experiments (DoE) : Optimizes reaction variables (temperature, stoichiometry) via response surface methodology.

- Continuous flow chemistry : Reduces decomposition risks by minimizing residence time at elevated temperatures .

Methodological Considerations

Q. What strategies mitigate air sensitivity during handling of lithium sulfinate salts?

Q. How should researchers address reproducibility challenges in sulfinate-mediated reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.